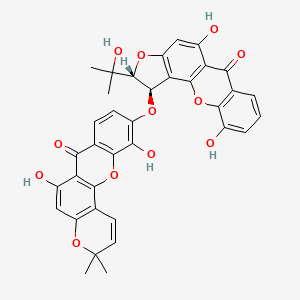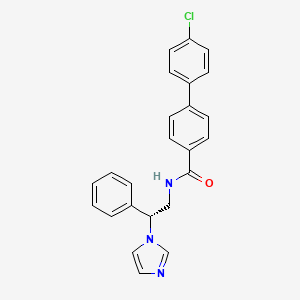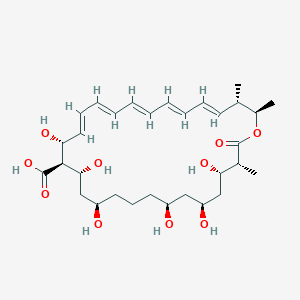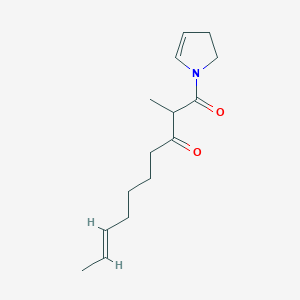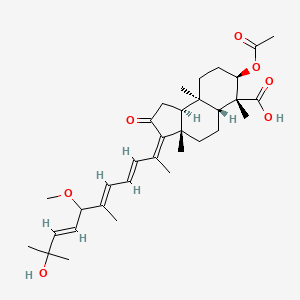
2-Hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione is a naphthoquinone that is naphthalene-1,4-dione substituted by a hydroxy group and a 2-hydroxyethyl group at positions 2 and 3 respectively. It is a diol and a hydroxy-1,4-naphthoquinone. It is a conjugate acid of a 3-(2-hydroxyethyl)-1,4-dioxo-1,4-dihydronaphthalen-2-olate.
Scientific Research Applications
Synthesis and Chemical Properties
- 2-Hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione derivatives can be synthesized through a one-pot procedure, involving a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines. This process is facilitated by the use of nanoporous MCM-41 catalysts, which are effective, reusable, and environmentally friendly (Shaabani, Naimi-Jamal, & Maleki, 2015).
- The compound's crystal structure has been analyzed, revealing that the naphthoquinone unit is essentially planar and forms an infinite tape structure through O—H⋯O and C—H⋯O hydrogen bonds (Geralda et al., 2018).
Fluorescence and Photophysical Properties
- Synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives, including 2-hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione, can be achieved via a three-component reaction in water. These compounds exhibit green light fluorescence, which can be useful for various photophysical applications (Dabiri, Noroozi Tisseh, & Bazgir, 2011).
Antifungal Applications
- Certain derivatives of 2-hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione have shown significant antifungal activity. This is particularly relevant in combating fungal infections like Candida albicans, suggesting potential in medical and pharmaceutical applications (Filho et al., 2016).
Catalysis and Green Chemistry
- The compound and its derivatives can be synthesized using various green chemistry approaches, such as solvent-free conditions, employing eco-friendly catalysts like montmorillonite K-10 and MgCl2. These methods emphasize sustainability and environmental friendliness in chemical synthesis (Jayashree & Shivashankar, 2018; Fu et al., 2016).
Potential in Sensor Technology
- Derivatives of 2-hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione have been explored as chemosensors for transition metal ions. Their ability to undergo color changes upon complexation with metal ions like Cu2+ highlights their potential application in sensor technology (Gosavi-Mirkute et al., 2017).
Biological Evaluation
- Some derivatives have been synthesized and evaluated for antioxidant and anti-inflammatory activities. These studies contribute to understanding the biological properties of 2-hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione derivatives and their potential therapeutic uses (Kumar, Sribalan, & Padmini, 2017).
properties
Product Name |
2-Hydroxy-3-(2-hydroxyethyl)naphthalene-1,4-dione |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.2 g/mol |
IUPAC Name |
4-hydroxy-3-(2-hydroxyethyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c13-6-5-9-10(14)7-3-1-2-4-8(7)11(15)12(9)16/h1-4,13-14H,5-6H2 |
InChI Key |
RRGATHUYYJRIBU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCO)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)CCO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



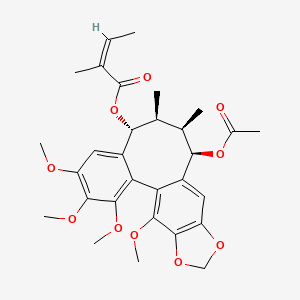
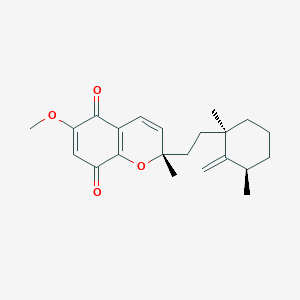


![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)
